molecular formula C8H14O2 B8217753 (8S)-5-oxaspiro[3.5]nonan-8-ol

(8S)-5-oxaspiro[3.5]nonan-8-ol

Cat. No.: B8217753
M. Wt: 142.20 g/mol
InChI Key: JLPBRBGFJSBHSH-ZETCQYMHSA-N
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Description

(8S)-5-Oxaspiro[3.5]nonan-8-ol is a chiral spirocyclic alcohol with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . Its structure features a spiro junction at the 3.5 position, where a tetrahydrofuran-like oxygen-containing ring (oxa) is fused to a cyclohexanol moiety. The (8S) stereochemistry denotes the spatial configuration of the hydroxyl group at position 8, which is critical for its biological interactions and synthetic utility. The compound is identified by CAS number 1368181-23-0 and is typically stored under dry, sealed conditions at 2–8°C due to its sensitivity to moisture and temperature .

This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. For example, it was used to prepare 7-chloro-3-methyl-N-(5-oxaspiro[3.5]nonan-8-yl)-3H-imidazo[4,5-b]pyridin-5-amine, a selective tyrosine kinase 2 (TYK2) inhibitor, with a reported LCMS (ESI) m/z of 307.1 [M + H]⁺ .

Properties

IUPAC Name

(8S)-5-oxaspiro[3.5]nonan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-2-5-10-8(6-7)3-1-4-8/h7,9H,1-6H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPBRBGFJSBHSH-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@H](CCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Differences
(8S)-5-Oxaspiro[3.5]nonan-8-ol C₈H₁₄O₂ 142.20 Secondary alcohol, ether Parent spirocyclic oxa-alcohol
5-Azaspiro[3.5]nonan-8-ol C₇H₁₃NO 127.18 Secondary alcohol, amine Replacement of oxygen with nitrogen
5-Oxaspiro[3.5]nonane-8-carboxylic acid C₉H₁₄O₃ 170.21 Carboxylic acid, ether Hydroxyl replaced by carboxylic acid
5-Benzyl-5-azaspiro[3.5]nonan-8-one C₁₅H₁₉NO 229.32 Ketone, benzyl-protected amine Introduction of benzyl group and ketone
2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid C₁₁H₁₇NO₃ 215.26 Amino acid, ether Spirocyclic core conjugated with glycine

Key Observations :

  • 5-Azaspiro[3.5]nonan-8-ol (CAS 1369162-15-1) replaces the ether oxygen with a nitrogen atom, altering polarity and hydrogen-bonding capacity. This compound has a predicted collision cross-section (CCS) of 131.5 Ų for [M+H]⁺, compared to the oxa-analogue’s unrecorded CCS .
  • 5-Oxaspiro[3.5]nonane-8-carboxylic acid introduces a carboxylic acid group, increasing water solubility and reactivity toward amide bond formation. Its SMILES string (C1CC2(C1)CC(CCO2)C(=O)O) highlights the extended conjugation .
  • Benzyl- and tert-butyl-protected derivatives (e.g., 5-Benzyl-5-azaspiro[3.5]nonan-8-one) are used to stabilize reactive amines during synthesis .

Physicochemical Properties

Table 2: Spectral and Physical Data Comparison

Compound Name LCMS (ESI) [M + H]⁺ Predicted CCS (Ų) [M+H]⁺ Melting Point (°C) Purification Method
This compound 307.1 (derivative) N/A N/A Silica chromatography
5-Azaspiro[3.5]nonan-8-ol N/A 131.5 N/A Flash chromatography
5-Oxaspiro[3.5]nonane-8-carboxylic acid N/A 130.6 N/A Column chromatography
5-Benzyl-5-azaspiro[3.5]nonan-8-amine N/A N/A N/A Recrystallization

Key Observations :

  • Derivatives of this compound, such as its imidazopyridine conjugate, show LCMS peaks at 307.1 [M + H]⁺, indicating successful functionalization .
  • 5-Azaspiro[3.5]nonan-8-ol exhibits a distinct CCS profile due to its nitrogen-containing spiro core, which affects ion mobility in mass spectrometry .

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